

In-Depth Technical Guide on the Physicochemical Properties of Dimethyl BCP Dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate*

Cat. No.: *B1355444*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate** (dimethyl BCP dicarboxylate). The information is curated for researchers, scientists, and professionals in drug development who are interested in the application of this unique scaffold.

Core Physicochemical Properties

Dimethyl BCP dicarboxylate is a rigid, non-aromatic molecule that has garnered interest as a bioisostere for para-substituted benzene rings in medicinal chemistry. Its compact and well-defined three-dimensional structure can offer advantages in terms of metabolic stability and aqueous solubility of drug candidates. The key physicochemical data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O ₄	[1] [2]
Molecular Weight	184.19 g/mol	[1] [2]
Appearance	White to light yellow powder/crystal	---
Melting Point	90.0 - 94.0 °C	---
Boiling Point (Predicted)	233.8 ± 20.0 °C	---
Density (Predicted)	1.369 ± 0.06 g/cm ³	---
LogP (Predicted)	0.5027	[2]
Topological Polar Surface Area (TPSA)	52.6 Å ²	[2]

Solubility Profile

Quantitative experimental solubility data for dimethyl BCP dicarboxylate in common laboratory solvents is not readily available in the public domain. However, based on its chemical structure as a diester, a qualitative solubility profile can be inferred. It is expected to be soluble in many common organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate. Due to the presence of the polar ester groups, it may exhibit some solubility in water, although this is expected to be limited by the hydrophobic bicyclopentane core. As a solid, it is likely soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are common solvents for screening compounds in biological assays.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are standard procedures applicable to solid organic compounds like dimethyl BCP dicarboxylate.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.

Procedure:

- Sample Preparation: A small amount of the crystalline dimethyl BCP dicarboxylate is finely ground into a powder. The open end of a glass capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end of the tube.[3]
- Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
- Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.[3] For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Gravimetric Method)

This method determines the solubility of a compound in a specific solvent at a given temperature.

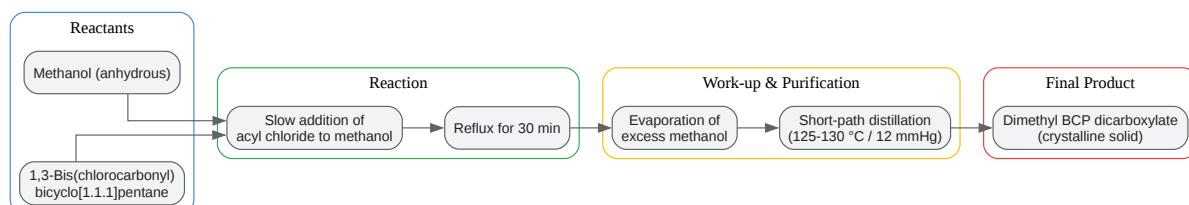
Procedure:

- Saturation: An excess amount of dimethyl BCP dicarboxylate is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

- Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under reduced pressure or gentle heating.
- Calculation: The container with the solid residue is weighed again. The mass of the dissolved solid is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in units such as g/L or mg/mL.[4]

Synthesis Workflow

The synthesis of dimethyl BCP dicarboxylate can be achieved through the esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or its diacyl chloride. A common laboratory-scale synthesis involves the reaction of 1,3-bis(chlorocarbonyl)bicyclo[1.1.1]pentane with methanol.



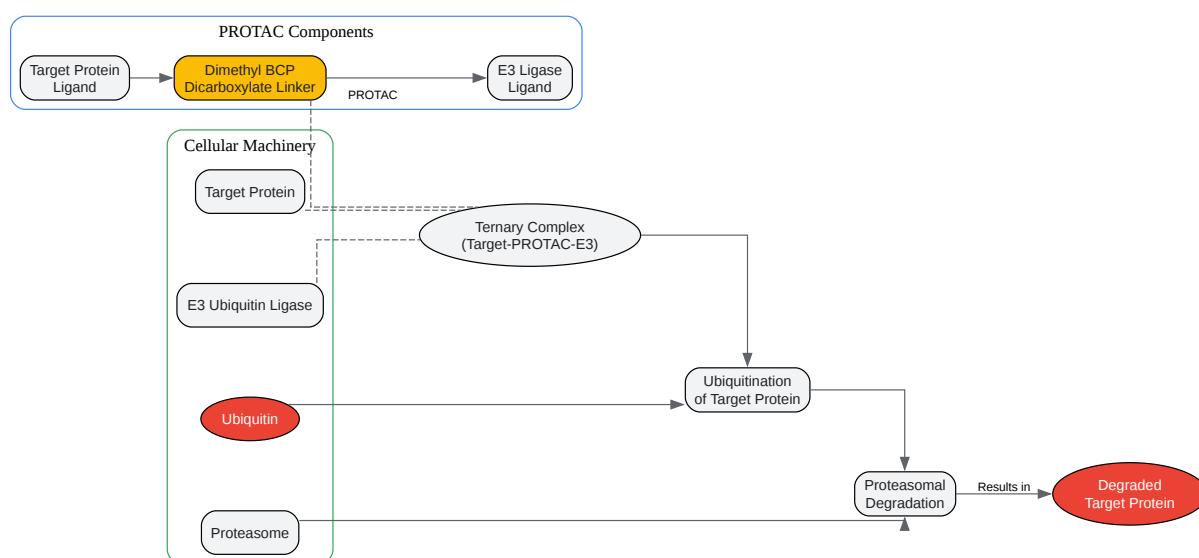
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Caption: Synthesis of dimethyl BCP dicarboxylate.

Application in Drug Discovery: PROTAC Linkers

Dimethyl BCP dicarboxylate is utilized as a rigid linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigid BCP core provides a well-defined spatial orientation between the target-binding and E3 ligase-binding moieties of the

PROTAC, which can be crucial for optimal ternary complex formation and degradation efficiency.



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Caption: PROTAC mechanism of action.

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- To cite this document: BenchChem. [In-Depth Technical Guide on the Physicochemical Properties of Dimethyl BCP Dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355444#physicochemical-properties-of-dimethyl-bcp-dicarboxylate]

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